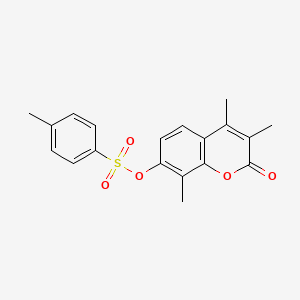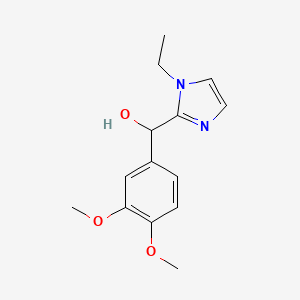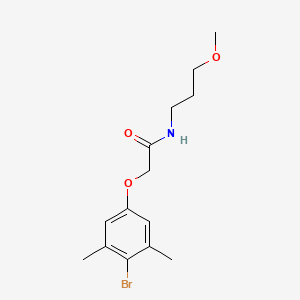
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, also known as TMCB, is a chemical compound that has been widely used in scientific research for its unique properties. TMCB is a fluorescent probe that can be used to detect various biological molecules, including proteins, lipids, and nucleic acids. In
Mécanisme D'action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the intercalation of the compound into the target molecule, which leads to changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has a planar structure that allows it to fit into the grooves of DNA and RNA, as well as the hydrophobic pockets of proteins and lipids. The intercalation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate into the target molecule causes changes in the local environment, which leads to changes in fluorescence intensity.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have minimal toxicity and does not affect cell viability or proliferation. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been used in live cell imaging studies to visualize the localization and dynamics of various biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has also been used in biochemical assays to measure enzyme activity and protein-ligand interactions. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been shown to have high sensitivity and specificity for the detection of biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in lab experiments include its high sensitivity and specificity, as well as its ability to detect a wide range of biological molecules. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is also relatively easy to use and can be applied to a variety of experimental systems. The limitations of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate include its cost, as well as the need for specialized equipment, such as fluorescence microscopes, to visualize the fluorescence signal.
Orientations Futures
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in scientific research. One direction is the development of new 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate analogs with improved properties, such as increased fluorescence intensity or specificity for certain biological molecules. Another direction is the application of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate in high-throughput screening assays for drug discovery. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signal transduction pathways. Overall, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate is a valuable tool for scientific research and has the potential for further development and application in the future.
Méthodes De Synthèse
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate as a yellow powder with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for large-scale production of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate.
Applications De Recherche Scientifique
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. For example, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect the activity of enzymes, such as phospholipases and proteases, by monitoring changes in fluorescence intensity. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can also be used to detect lipid droplets in cells, which is important for the study of lipid metabolism and obesity. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate can be used to detect nucleic acids, such as DNA and RNA, by intercalating into the nucleic acid structure and emitting fluorescence.
Propriétés
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-11-5-7-15(8-6-11)25(21,22)24-17-10-9-16-12(2)13(3)19(20)23-18(16)14(17)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHRNCPJCGZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![1-(2-methoxyphenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5089123.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
![N-(2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5089133.png)
![2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5089140.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)



![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)